(R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Chiral Compounds
This compound is pivotal in the synthesis of chiral compounds, serving as a precursor in the synthesis of medicinally significant candidates. For instance, it has been used in the synthesis and characterization of derivatives from L-Serine, a chiral starting material. The process involves protecting the amino terminal of L-serine, followed by cyclization to achieve N-Boc protected oxazolidines. This methodology underscores the importance of (R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate in generating compounds with potential medicinal applications (Khadse & Chaudhari, 2015).
Structural Studies and Chemical Reactions
The compound's structure has been elucidated through various techniques, including Grignard reaction methodologies. It's been obtained by reacting 3-tert-butyl 4-methyl (4S)-2,2-dimethyloxazolidine-3,4-dicarboxylate with phenylmagnesium bromide, showcasing its utility in complex chemical reactions. The resultant compound's structure, featuring an intramolecular hydrogen bond between the oxazole and hydroxy groups, highlights its significance in structural chemistry studies (Gao et al., 2006).
Intermediate in Natural Product Synthesis
It serves as a key intermediate in the synthesis of natural products such as Biotin, a vital water-soluble vitamin. This underscores its role in the metabolic cycle, facilitating the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Discovery of Cytotoxic Compounds
In the search for new anticancer drugs, this compound derivatives have been evaluated for cytotoxic activity against leukemia cell lines. These studies are crucial in identifying new classes of anticancer drugs, demonstrating the compound's potential in medicinal chemistry research (Pinto et al., 2011).
Enzymatic Studies
Research involving the metabolic pathways of novel inhibitors indicates the compound's metabolites undergo specific transformations in hepatic microsomal systems. These findings provide insights into the metabolic fate of pharmaceutical compounds, further emphasizing the importance of this compound in drug development processes (Yoo et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJICPKTZDLBRQH-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCO)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)CCO)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443160 |
Source
|
Record name | tert-Butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201404-86-6 |
Source
|
Record name | tert-Butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.